(3R)-piperidine-3-thiol hydrochloride
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Overview
Description
(3R)-piperidine-3-thiol hydrochloride is a chiral compound with a piperidine ring structure, where a thiol group is attached to the third carbon atom in the ring. The compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-piperidine-3-thiol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Thiol Group Introduction: A thiol group is introduced at the third carbon atom of the piperidine ring through nucleophilic substitution reactions.
Chirality Induction: The chiral center at the third carbon is established using chiral catalysts or chiral auxiliaries to ensure the (3R) configuration.
Hydrochloride Formation: The final step involves converting the free thiol compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(3R)-piperidine-3-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Piperidine derivatives with various functional groups.
Substitution: Thioethers and other sulfur-containing compounds.
Scientific Research Applications
(3R)-piperidine-3-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-piperidine-3-thiol hydrochloride involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-piperidine-3-thiol hydrochloride: The enantiomer of (3R)-piperidine-3-thiol hydrochloride with different stereochemistry.
Piperidine-3-thiol: The non-chiral version of the compound.
Piperidine derivatives: Compounds with similar piperidine ring structures but different functional groups.
Uniqueness
This compound is unique due to its specific (3R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H12ClNS |
---|---|
Molecular Weight |
153.67 g/mol |
IUPAC Name |
(3R)-piperidine-3-thiol;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 |
InChI Key |
PTPVVEVNGARLMO-NUBCRITNSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)S.Cl |
Canonical SMILES |
C1CC(CNC1)S.Cl |
Origin of Product |
United States |
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